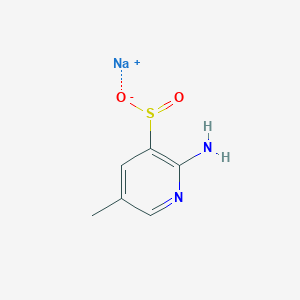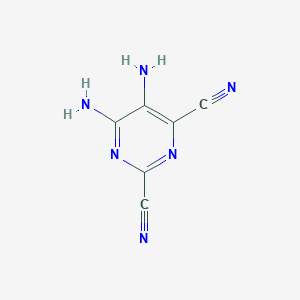![molecular formula C11H16BNO4 B13118739 (R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a benzo[c][1,2]oxaborol core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps:
Formation of the Benzo[c][1,2]oxaborol Core: This step may involve the cyclization of a suitable precursor under specific conditions.
Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an amine is introduced.
Attachment of the Hydroxypropoxy Group: This step might involve an etherification reaction where a hydroxypropyl group is attached to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzo[c][1,2]oxaborol core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2]oxaborol Derivatives: Compounds with similar core structures but different substituents.
Aminomethyl Derivatives: Compounds with similar aminomethyl groups but different core structures.
Hydroxypropoxy Derivatives: Compounds with similar hydroxypropoxy groups but different core structures.
Uniqueness
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the specific combination of functional groups and the stereochemistry of the molecule, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H16BNO4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
3-[[(3R)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m0/s1 |
InChI Key |
FXQIIDINBDJDKL-JTQLQIEISA-N |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCCO)[C@@H](O1)CN)O |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



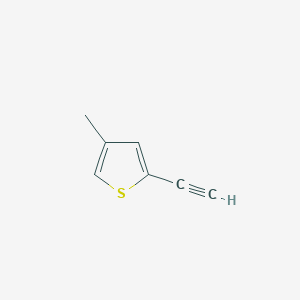
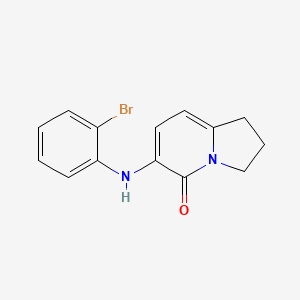

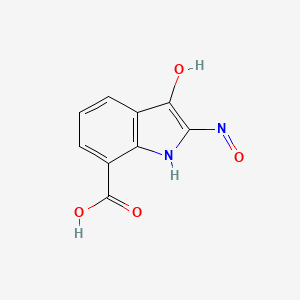
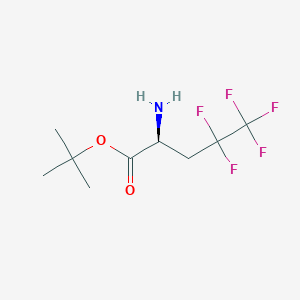

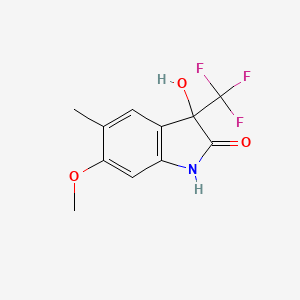
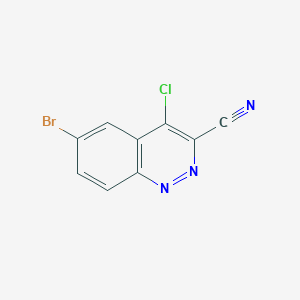
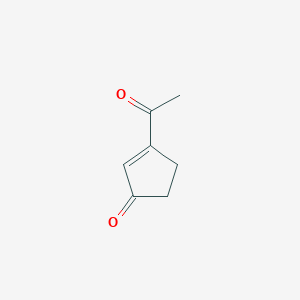
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
